2-Aminoethyl diphenylborinate 2-Aminoethyl diphenylborinate 2-aminoethoxydiphenylborane is an organoboron compound that is diphenylborane in which the borane hydrogen is replaced by a 2-aminoethoxy group. It has a role as an IP3 receptor antagonist, a calcium channel blocker and a potassium channel opener. It is an organoboron compound and a primary amino compound.
Brand Name: Vulcanchem
CAS No.: 524-95-8
VCID: VC20890440
InChI: InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2
SMILES: B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Molecular Formula: C14H16BNO
Molecular Weight: 225.10 g/mol

2-Aminoethyl diphenylborinate

CAS No.: 524-95-8

Cat. No.: VC20890440

Molecular Formula: C14H16BNO

Molecular Weight: 225.10 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoethyl diphenylborinate - 524-95-8

Specification

Description 2-aminoethoxydiphenylborane is an organoboron compound that is diphenylborane in which the borane hydrogen is replaced by a 2-aminoethoxy group. It has a role as an IP3 receptor antagonist, a calcium channel blocker and a potassium channel opener. It is an organoboron compound and a primary amino compound.
CAS No. 524-95-8
Molecular Formula C14H16BNO
Molecular Weight 225.10 g/mol
IUPAC Name 2-diphenylboranyloxyethanamine
Standard InChI InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2
Standard InChI Key BLZVCIGGICSWIG-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Canonical SMILES B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Appearance Assay:≥98%A crystalline solid
Melting Point 193.0 °C

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